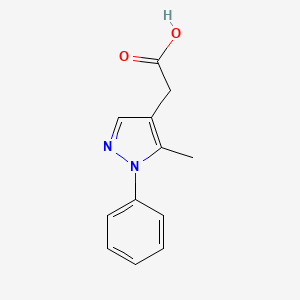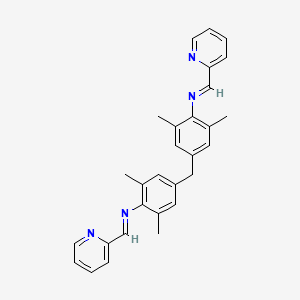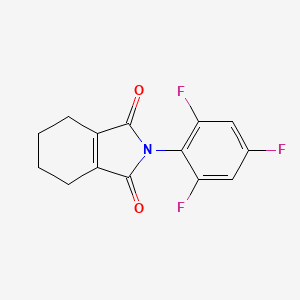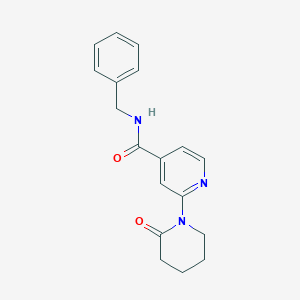![molecular formula C14H6S4 B8469403 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B8469403.png)
5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
概述
描述
Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene is an organic compound that has garnered significant attention in the field of organic electronics. This compound is known for its unique structure, which consists of a fused ring system incorporating thiophene units. The extended conjugation and coplanar structure of this compound make it an excellent candidate for use in various electronic applications, particularly in organic solar cells and organic field-effect transistors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with N,N-dimethylthieno[3,2-b]thiophene-3-carboxamide.
Lithiation: The starting material is subjected to lithiation using n-butyllithium in a dry tetrahydrofuran (THF) solution under a nitrogen atmosphere at low temperatures (273 K).
Cyclization: The lithiated intermediate undergoes cyclization to form the desired dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene structure.
Purification: The crude product is purified through filtration and washing with solvents such as water, methanol, and THF.
Industrial Production Methods
While specific industrial production methods for dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene-5,10-dione.
Substitution: It can participate in substitution reactions, where functional groups are introduced onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Halogenation reagents like bromine or iodine can be used to introduce halogen atoms onto the thiophene rings.
Major Products
Oxidation: The major product is dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene-5,10-dione.
Substitution: Halogenated derivatives of the parent compound.
科学研究应用
Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene has a wide range of scientific research applications:
Organic Electronics: It is used as a building block for organic solar cells and organic field-effect transistors due to its excellent electronic properties.
Dye-Sensitized Solar Cells: The compound serves as a π-spacer in organic dyes, enhancing the efficiency of dye-sensitized solar cells.
Polymer Photovoltaics: It is incorporated into polymer donor materials for photovoltaic applications, improving the power conversion efficiency of organic solar cells.
作用机制
The mechanism by which dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily through its electronic properties. The extended conjugation and coplanar structure facilitate efficient charge transport and light absorption. In organic solar cells, the compound acts as a donor material, transferring electrons to the acceptor material, thereby generating an electric current .
相似化合物的比较
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene (BDT): A notable analogue with a similar structure but lacking the extended conjugation of dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene.
Dithieno[3,2-b2’,3’-d]thiophene: Another related compound with a different arrangement of thiophene rings.
Uniqueness
Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene stands out due to its larger coplanar core and extended conjugation length, which contribute to its superior electronic properties and make it a more promising building block for high-performance organic electronic devices .
属性
分子式 |
C14H6S4 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C14H6S4/c1-3-15-13-7-5-12-8(6-11(7)17-9(1)13)14-10(18-12)2-4-16-14/h1-6H |
InChI 键 |
JFYIISXNMRMQNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=C1SC3=CC4=C(C=C32)SC5=C4SC=C5 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8469328.png)
![6-[(Cyclopropylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B8469331.png)
![1-[4-(3-Methylphenyl)-5-(2-propionylamino-4-pyridyl)-1,3-thiazol-2-YL]ethyl benzoate](/img/structure/B8469346.png)

![Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane](/img/structure/B8469350.png)

![[3-(3-Piperidin-1-yl-propoxy)-isoxazol-5-yl]-methanol](/img/structure/B8469357.png)




![4-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-3,5-dimethylbenzoic acid](/img/structure/B8469414.png)
![2-{[([1,1'-Biphenyl]-3-yl)oxy]methyl}oxirane](/img/structure/B8469415.png)
